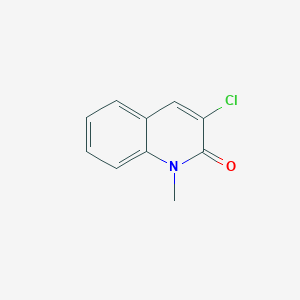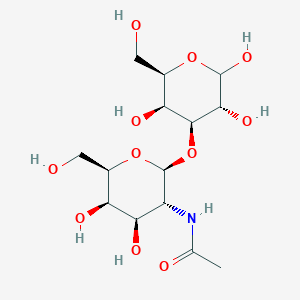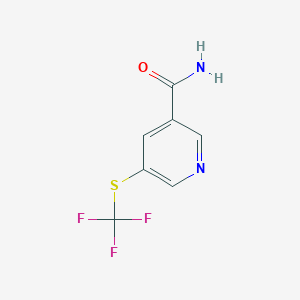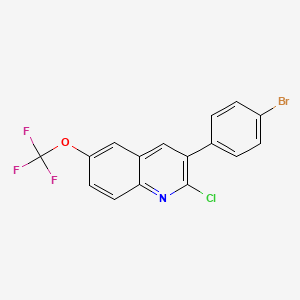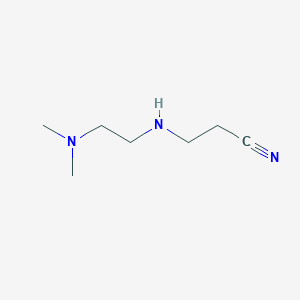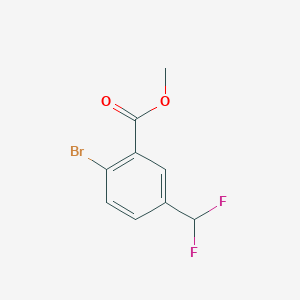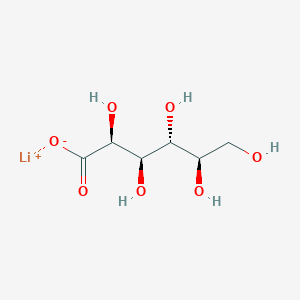
1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4 It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, methyl, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the bromination of 5-fluoro-3-methyl-2-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize the reaction conditions and improve the yield. Additionally, the use of automated systems can enhance the precision and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions, where the compound reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as the Heck reaction, where it reacts with alkenes in the presence of a palladium catalyst to form substituted alkenes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as ethanol or water.
Heck Reaction: Involves alkenes, palladium catalysts, and bases like triethylamine in solvents such as N,N-dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in the Heck reaction, the product is a substituted alkene.
Applications De Recherche Scientifique
1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Medicinal Chemistry: It is investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of 1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene in chemical reactions involves the activation of the bromine atom, which can be substituted by nucleophiles or participate in coupling reactions. The presence of electron-withdrawing groups, such as fluorine and trifluoromethyl, influences the reactivity of the compound by stabilizing the transition states and intermediates during the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene: Similar structure but with different positions of the substituents.
1-Bromo-3-methyl-5-(trifluoromethyl)benzene: Similar structure but with different positions of the substituents.
3-Bromo-5-fluorobenzotrifluoride: Similar structure but with different positions of the substituents.
Uniqueness
1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis and material science .
Propriétés
Formule moléculaire |
C8H5BrF4 |
|---|---|
Poids moléculaire |
257.02 g/mol |
Nom IUPAC |
1-bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF4/c1-4-2-5(10)3-6(9)7(4)8(11,12)13/h2-3H,1H3 |
Clé InChI |
KVPBDFNRVQMGGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(F)(F)F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



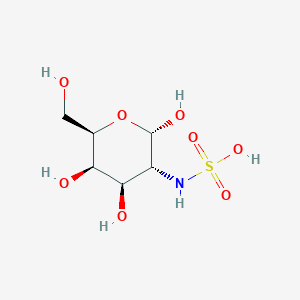

![Benzo[d]oxazole-2,4-dicarbaldehyde](/img/structure/B12864302.png)


